molecular formula C21H26Cl2FN3O4 B14899376 Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride

Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride

Cat. No.: B14899376
M. Wt: 474.3 g/mol
InChI Key: LSWBAKIIPIIDJK-IPHAQSOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride is a synthetic compound related to moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used as a reference standard in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.

    Fluorination: Addition of the fluorine atom at the 8th position.

    Methoxylation: Introduction of the methoxy group at the 6th position.

    Pyrrolopyridine Formation: Construction of the octahydro-pyrrolo[3,4-b]pyridine moiety.

    Carboxylation: Addition of the carboxylic acid group at the 3rd position.

    Dihydrochloride Formation: Conversion to the dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a reference standard for analytical methods development and validation.

    Biology: Studying the interaction of fluoroquinolones with bacterial enzymes.

    Medicine: Researching the efficacy and safety of fluoroquinolone antibiotics.

    Industry: Quality control and assurance in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Properties

Molecular Formula

C21H26Cl2FN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C21H24FN3O4.2ClH/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24;;/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28);2*1H/t11-,15+;;/m0../s1

InChI Key

LSWBAKIIPIIDJK-IPHAQSOGSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4.Cl.Cl

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4.Cl.Cl

Origin of Product

United States

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